Ethyl 6-bromo-1-methoxy-2-naphthoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13BrO3 |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
ethyl 6-bromo-1-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13BrO3/c1-3-18-14(16)12-6-4-9-8-10(15)5-7-11(9)13(12)17-2/h4-8H,3H2,1-2H3 |
InChI Key |
FAKXXELXVYXPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 6 Bromo 1 Methoxy 2 Naphthoate and Its Key Intermediates
Synthetic Routes to the Ethyl 2-Naphthoate (B1225688) Ester Core
The formation of the ethyl 2-naphthoate core is a fundamental step in the synthesis of the target molecule. This can be achieved through several established methods, primarily involving the direct esterification of 2-naphthoic acid and its derivatives, or through alternative functional group interconversions.
Direct Esterification of 2-Naphthoic Acids and Derivatives
The most common and direct method for the synthesis of ethyl 2-naphthoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.
The general mechanism for the Fischer esterification proceeds through the following steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.
Nucleophilic attack by the alcohol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester product.
Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). The choice of alcohol determines the resulting ester; in this case, ethanol (B145695) is used to produce the ethyl ester.
| Reactant | Alcohol | Catalyst | Conditions | Product | Yield |
| 2-Naphthoic Acid | Ethanol | H₂SO₄ | Reflux | Ethyl 2-naphthoate | High |
| 6-Bromo-2-naphthoic acid | Ethanol | H₂SO₄ | Reflux | Ethyl 6-bromo-2-naphthoate | High |
This table presents typical conditions for Fischer esterification of naphthoic acids.
Synthesis of Ethyl Naphthoates via Alternative Functional Group Interconversions
Beyond direct esterification, ethyl naphthoates can also be synthesized through various functional group interconversions. One such method involves the conversion of a naphthyl halide to a Grignard reagent, followed by carboxylation and subsequent esterification. For instance, 2-bromonaphthalene (B93597) can be converted to 2-naphthylmagnesium bromide, which upon reaction with carbon dioxide yields 2-naphthoic acid. This acid can then be esterified as described previously.
Another approach is the conversion of other functional groups on the naphthalene (B1677914) ring into an ester. For example, a methyl group at the 2-position of the naphthalene ring can be oxidized to a carboxylic acid, which is then esterified.
Regioselective Introduction of Bromo Functionality at C-6 on Naphthalene Systems
Achieving the desired 6-bromo substitution pattern on the naphthalene ring requires careful consideration of the directing effects of existing substituents and the choice of brominating agent and reaction conditions.
Direct Halogenation Strategies for Naphthalene Precursors
Direct bromination of unsubstituted naphthalene typically yields a mixture of 1-bromonaphthalene (B1665260) and 1,4-dibromonaphthalene. To achieve substitution at the C-6 position, it is necessary to start with a naphthalene precursor that directs the incoming electrophile to the desired position. The presence of a substituent at the 2-position of the naphthalene ring can influence the regioselectivity of electrophilic aromatic substitution.
Synthesis of 6-Bromo-2-substituted Naphthalene Derivatives (e.g., methyl 6-bromo-2-naphthoate, 6-bromo-2-methoxynaphthalene)
The synthesis of key intermediates with a bromine atom at the C-6 position is a critical step. Several methods have been developed for this purpose.
Synthesis of Methyl 6-bromo-2-naphthoate: A common route to this intermediate involves the bromination of 2-naphthoic acid, followed by esterification. The carboxyl group at the 2-position directs the incoming bromo group to the 6-position. One reported method involves mixing 2-naphthoic acid with methanol (B129727) and a catalyst, followed by the dropwise addition of a mixed aqueous solution of sodium bromide and benzenesulfonic acid, and then a sodium hypobromite (B1234621) solution. This process can achieve a high molar yield of 98.3%. google.com
Synthesis of 6-Bromo-2-methoxynaphthalene: This intermediate can be prepared from 2-naphthol (B1666908). A multi-step process involves the bromination of 2-naphthol to 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol, and finally methylation to yield 6-bromo-2-methoxynaphthalene. google.com The methylation can be carried out using reagents such as dimethyl sulfate (B86663) or methyl bromide. google.com
| Starting Material | Reagents | Product |
| 2-Naphthoic acid | NaBr, Benzenesulfonic acid, NaOBr, Methanol | Methyl 6-bromo-2-naphthoate |
| 2-Naphthol | 1. Br₂, 2. Reducing agent, 3. Methylating agent | 6-Bromo-2-methoxynaphthalene |
This table summarizes the synthesis of key 6-bromo-2-substituted naphthalene intermediates.
Mechanistic Insights into Electrophilic Aromatic Bromination on Naphthalene Nuclei
Electrophilic aromatic substitution on naphthalene is generally faster than on benzene (B151609) due to the lower resonance stabilization energy of the naphthalene ring system. The position of electrophilic attack is influenced by the stability of the resulting carbocation intermediate (arenium ion).
For naphthalene itself, attack at the C-1 (α) position is kinetically favored over the C-2 (β) position because the resulting arenium ion is more stabilized by resonance. The positive charge can be delocalized over the adjacent ring without disrupting the aromaticity of the second ring.
When a substituent is present on the naphthalene ring, it exerts a directing effect. An electron-donating group, such as a methoxy (B1213986) group, activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Conversely, an electron-withdrawing group, such as a carboxyl or ester group, deactivates the ring and directs the incoming electrophile to the meta position relative to itself, which often corresponds to the 5- and 8-positions on the other ring.
In the case of a 2-substituted naphthalene, the directing effects can be more complex. For a 2-alkoxy or 2-hydroxy substituted naphthalene, electrophilic attack is generally favored at the 1- and 3-positions. However, to achieve bromination at the 6-position, the directing influence of the 2-substituent must be overcome or controlled, often through the use of specific reaction conditions or a multi-step synthetic strategy as outlined above. The presence of a deactivating group at the 2-position, such as a carboxylic acid, directs incoming electrophiles to the other ring, favoring substitution at the 6- and 8-positions.
Introduction of Methoxy Group at C-1 Position of Naphthalene Derivatives
The introduction of a methoxy group at the C-1 position of a naphthalene ring is a critical transformation in the synthesis of various biologically active and industrially significant molecules. The electronic properties of the naphthalene system, particularly the higher reactivity of the α-position (C-1) compared to the β-position (C-2), often dictate the regiochemical outcome of electrophilic substitution reactions. However, achieving selective methoxylation requires careful consideration of the substrate and the chosen methodology.
The Williamson ether synthesis is a classical and widely employed method for the etherification of naphthols. This reaction involves the deprotonation of the naphthol hydroxyl group to form a nucleophilic naphthoxide, which then undergoes an SN2 reaction with an alkyl halide.
A typical procedure involves treating the naphthol derivative with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like acetone (B3395972) or ethanol, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. For instance, the synthesis of 1-methoxynaphthalene (B125815) can be achieved by treating 1-naphthol (B170400) with a base and methyl iodide. youtube.com
Research into the etherification of β-naphthol derivatives has been documented, providing insights into the reaction conditions and potential side products. rsc.org The choice of base, solvent, and methylating agent can significantly influence the yield and purity of the desired methoxylated product.
Table 1: Comparison of Etherification Methods for Naphthols
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Naphthol, Base (e.g., NaOH, K₂CO₃), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Varies, often reflux in a suitable solvent | Well-established, versatile | Can be harsh, potential for C-alkylation |
| Phase-Transfer Catalysis | Naphthol, Base, Methylating Agent, Phase-Transfer Catalyst | Biphasic system (e.g., water/organic solvent) | Milder conditions, improved yields for certain substrates | Requires a catalyst, potential for catalyst poisoning |
| Mitsunobu Reaction | Naphthol, Methanol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Anhydrous conditions, typically at low temperatures | Mild conditions, high stereospecificity (if applicable) | Stoichiometric amounts of reagents, formation of by-products |
Direct selective methoxylation of a naphthalene substrate that does not already possess a hydroxyl group is a more challenging transformation. Electrophilic aromatic substitution reactions on naphthalene, such as nitration, typically favor the α-position. youtube.com Subsequent reduction of the nitro group to an amine, followed by diazotization and reaction with methanol (a variation of the Sandmeyer reaction), can be a viable route to introduce a methoxy group. youtube.com
Another approach involves the use of transition metal-catalyzed cross-coupling reactions. For example, a bromo-naphthalene derivative can be coupled with sodium methoxide (B1231860) in the presence of a palladium or copper catalyst to form the corresponding methoxy-naphthalene. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.
Furthermore, shape-selective catalysis using zeolites has been explored for the alkylation of methoxynaphthalenes. iitm.ac.in While this is typically used for introducing larger alkyl groups, the principles of controlling regioselectivity through catalyst pore size and acidity could potentially be adapted for selective methoxylation.
Integrated Multi-Step Synthesis of Ethyl 6-bromo-1-methoxy-2-naphthoate
The synthesis of a polysubstituted naphthalene like this compound necessitates a well-designed multi-step sequence. The principles of convergent and linear synthesis, along with the optimization of reaction conditions, are paramount for an efficient and high-yielding process.
Table 2: Comparison of Linear and Convergent Synthesis
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step assembly from a single starting material. chemistnotes.com | Independent synthesis of fragments followed by coupling. wikipedia.org |
| Efficiency | Generally less efficient for long sequences due to multiplicative yield losses. wikipedia.org | More efficient for complex molecules with higher overall yields. chemistnotes.com |
| Planning | Relatively straightforward. pediaa.com | Requires more complex planning and identification of key fragments. pediaa.com |
| Application | Suitable for simpler molecules. lumenlearning.com | Preferred for the synthesis of complex molecules. wikipedia.org |
The optimization of reaction conditions is a critical aspect of any multi-step synthesis to maximize yield and selectivity while minimizing side reactions. Key parameters that are often varied include temperature, reaction time, solvent, catalyst, and the stoichiometry of reagents.
Design of Experiments (DoE) methodologies can be employed to systematically investigate the effects of multiple reaction variables and their interactions, allowing for the rapid identification of optimal conditions.
Catalytic Approaches in the Synthesis of Substituted Naphthoates
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and reduced waste generation. In the context of synthesizing substituted naphthoates, various catalytic approaches can be employed.
Transition metal catalysis, particularly with palladium, is widely used for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki or Stille coupling could be used to introduce substituents onto the naphthalene ring.
Acid catalysis is fundamental to the esterification of naphthoic acids. While traditional mineral acids are effective, solid acid catalysts like zeolites or ion-exchange resins offer advantages in terms of reusability and reduced corrosion. aacmanchar.edu.in
Furthermore, novel catalytic methods for the synthesis of substituted naphthalenes are continuously being developed, including ring-expansion rearrangements and multicomponent reactions. nih.govresearchgate.net These approaches can provide access to complex naphthalene structures from readily available starting materials in a more atom-economical fashion.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi) for Bromonaphthalene Building Blocks
Palladium-catalyzed cross-coupling reactions are cornerstone technologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.comnobelprize.org For the synthesis of derivatives of this compound, the bromo-naphthalene scaffold serves as an ideal electrophilic partner in these transformations. nih.gov These reactions are fundamental for introducing a wide array of substituents onto the naphthalene core, thereby creating diverse molecular libraries for various applications. nih.gov
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, coupling an organohalide with an organoboron compound. nih.govtcichemicals.com In the context of bromonaphthalene building blocks, a Suzuki-Miyaura reaction would involve reacting the bromo-naphthalene intermediate with a suitable aryl, vinyl, or alkyl boronic acid or ester. researchgate.net The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of its boron-based reagents. nih.gov The choice of palladium catalyst, ligand, and base is crucial for optimizing reaction yield and scope. mdpi.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is particularly notable in industrial applications for its atom economy. A prominent example is its use in the synthesis of Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug, which involves the Heck reaction of 2-bromo-6-methoxy-naphthalene with ethylene. rug.nl This transformation highlights the utility of the Heck reaction for modifying bromonaphthalene intermediates to build valuable pharmaceutical compounds. The reaction is typically stereoselective, favoring the formation of the trans alkene product. youtube.com
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is distinguished by the high reactivity of the organozinc nucleophiles, which often allows for reactions to proceed under very mild conditions and with high stereospecificity. organic-chemistry.org For bromonaphthalene precursors, Negishi coupling offers a powerful tool for introducing alkyl, aryl, and vinyl groups, even for sterically hindered substrates. nih.govresearchgate.net The functional group tolerance of the Negishi coupling is generally high, making it a versatile option in multi-step syntheses. wikipedia.org
| Reaction | Nucleophile | Typical Catalyst/Precursor | Key Advantages | Considerations |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | High functional group tolerance; low toxicity of reagents; commercially available reagents. nih.govtcichemicals.com | Base-sensitive substrates may be problematic; boronic acid stability. |
| Heck | Alkene | Pd(OAc)₂, Pd/C | High atom economy; no need for pre-formed organometallic nucleophile. rug.nl | Often requires electron-deficient alkenes; regioselectivity can be an issue. youtube.com |
| Negishi | Organozinc | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity of nucleophile; mild reaction conditions; excellent for sp³-sp² coupling. wikipedia.orgorganic-chemistry.org | Requires preparation of moisture/air-sensitive organozinc reagents. |
Other Transition Metal-Mediated Transformations in Naphthalene Synthesis
While palladium holds a dominant position, other transition metals offer unique reactivity for the synthesis of naphthalene skeletons. These alternative methods provide complementary pathways, often enabling transformations that are challenging with palladium catalysts. Several metals, including rhodium, platinum, nickel, and copper, are employed in various catalytic cycles for naphthalene construction. dntb.gov.ua
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in C–H activation and annulation reactions. A regioselective Rh(III)-catalyzed C–H bond naphthylation has been developed using aryl imidates and oxabicyclic alkenes. rsc.org This strategy allows for the direct installation of a naphthalene moiety onto an aromatic ring, providing a convergent and atom-economical approach to complex polyaromatic systems. rsc.org
Platinum-Catalyzed Reactions: Platinum catalysts have been shown to efficiently mediate the hydroarylation of aryl enynes. This intramolecular cyclization provides a direct route to functionalized naphthalenes, such as those bearing an ethoxycarbonyl group, through a selective 6-endo cyclization process. acs.org
Nickel-Catalyzed Reactions: Nickel is a more earth-abundant and less expensive alternative to palladium. Nickel catalysts are effective in various cross-coupling reactions, including Negishi-type couplings of aryl halides. wikipedia.org They have also been utilized in reductive coupling and cyclization reactions for the assembly of the naphthalene core.
Copper-Catalyzed Reactions: Copper catalysis is often used in Ullmann-type couplings and has found application in Sonogashira reactions as a co-catalyst. rsc.org Recent methods have also explored copper's role in "click" chemistry and other annulation strategies to build substituted naphthalenes.
| Metal Catalyst | Reaction Type | Description | Reference Example |
|---|---|---|---|
| Rhodium (Rh) | C-H Activation/Naphthylation | Directly couples an aromatic C-H bond with a naphthylating agent like an oxabicyclic alkene. | Synthesis of naphthalene-substituted aromatic esters. rsc.org |
| Platinum (Pt) | Intramolecular Hydroarylation | Cyclization of aryl enynes to form the naphthalene ring system. | Synthesis of 2-ethoxycarbonyl naphthalenes. acs.org |
| Nickel (Ni) | Cross-Coupling | Serves as a cost-effective alternative to palladium in reactions like Negishi coupling. | Coupling of aryl zinc bromides with vinyl halides. wikipedia.org |
| Copper (Cu) | Co-catalysis/Click Chemistry | Used as a co-catalyst in Sonogashira reactions and in copper-catalyzed azide-alkyne cycloadditions. | Use of CuNPs in organometallic "click" synthesis. rsc.org |
Exploration of Organocatalysis and Biocatalysis for Asymmetric or Regioselective Synthesis
Moving beyond metal-based catalysis, organocatalysis and biocatalysis have emerged as powerful platforms for sustainable and highly selective synthesis, particularly for creating chiral molecules. mdpi.commdpi.com
Organocatalysis: This field utilizes small organic molecules to catalyze chemical reactions. For naphthalene synthesis, organocatalytic methods can achieve high regioselectivity under mild conditions. For instance, an organocatalytic approach for synthesizing fluorescent naphthalene derivatives has been reported, proceeding through a hydrogen atom transfer mechanism. researchgate.net Catalytic asymmetric dearomatization (CADA) reactions represent a powerful strategy for converting flat aromatic compounds like naphthalenes into complex, three-dimensional chiral molecules. rsc.org These methods can rapidly build polycyclic structures containing multiple stereocenters, including all-carbon quaternary centers, with high enantioselectivity. rsc.org
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (enantio-, regio-, and chemo-) under environmentally benign conditions. mdpi.comnortheastern.edu While direct enzymatic synthesis of this compound is not established, biocatalysis provides potent tools for preparing chiral intermediates. For example, alcohol dehydrogenases can perform the stereoselective reduction of a ketone precursor to establish a chiral alcohol center. Lipases are widely used for the kinetic resolution of racemic alcohols or amines, which could be precursors to chiral naphthalene derivatives. mdpi.com Furthermore, cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, allows for the synthesis of complex chiral molecules from simple, renewable feedstocks, demonstrating the potential for developing sustainable routes to high-value chiral chemicals. researchgate.net
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Theoretical and Computational Investigations of Ethyl 6 Bromo 1 Methoxy 2 Naphthoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, stability, and reactivity of Ethyl 6-bromo-1-methoxy-2-naphthoate.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides the foundation for all other computational predictions.
Upon obtaining the optimized structure, a detailed analysis of the electronic structure can be performed. This includes the calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. For instance, studies on related naphthalene (B1677914) derivatives have utilized DFT to determine these geometric parameters with high accuracy. The distribution of electron density can also be visualized, revealing insights into the molecule's polarity and reactive sites.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (based on typical DFT calculations)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C=O (ester) Bond Length | ~1.21 Å |
| Naphthalene Ring C-C Bond Lengths | 1.37 - 1.43 Å |
Note: These are representative values and the actual optimized parameters would require specific DFT calculations.
Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) and Raman spectrum. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching of the ester group, and vibrations of the naphthalene core. Computational studies on similar aromatic compounds have shown good agreement between calculated and experimental vibrational spectra.
UV-Vis Absorption Wavelengths: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Interpretation |
| ¹³C NMR | Chemical Shifts (δ) | Identification of carbon environments |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Functional group identification (e.g., C=O, C-O) |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Electronic transitions within the molecule |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.
Visualization of the HOMO and LUMO provides a map of where these orbitals are located on the molecule. For this compound, the HOMO is likely to be distributed over the electron-rich naphthalene ring and the methoxy (B1213986) group, while the LUMO may be localized more on the electron-withdrawing ester group and the naphthalene system. This analysis helps in predicting how the molecule will interact with other reagents. Computational analyses of other naphthalene derivatives have successfully used HOMO-LUMO analysis to rationalize their electronic behavior. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can reveal the conformational flexibility of the molecule, particularly the rotation around single bonds, such as those in the ethyl ester and methoxy groups. This is important for understanding how the molecule might interact with its environment, for instance, how it might bind to a receptor site in a biological system.
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.
For key synthetic steps involved in the preparation of this compound, computational methods can be used to locate and characterize the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. This information can be invaluable for optimizing reaction conditions to improve the yield and efficiency of the synthesis. For example, in the esterification of the corresponding carboxylic acid to form the ethyl ester, computational modeling could elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse.
Reaction Coordinate Analysis and Energy Profiles
Theoretical and computational investigations into the reaction dynamics of this compound, particularly for common synthetic transformations, are essential for understanding its reactivity and optimizing reaction conditions. While specific computational studies focusing exclusively on this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical analyses of closely related chemical systems and reaction types, such as palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, serves as an excellent model to discuss the likely reaction coordinate and energy profile for transformations involving the bromo-substituent of this compound.
Transmetalation: Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation. In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron compound. The activation energy for transmetalation can be the rate-determining step in some cases and is influenced by the nature of the base and the boronic acid or ester used. nih.govnih.gov For the coupling of bromobenzene and phenylboronic acid, the transmetalation step was found to be rate-determining with a calculated activation energy of 36.8 kcal mol⁻¹. nih.gov Mechanistic studies have revealed that this step can be more complex than a single concerted event, potentially involving multiple equilibria and intermediates. core.ac.uk
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated. nih.gov This step is generally facile and exothermic, with a relatively low activation barrier. In the aforementioned study on bromobenzene, the activation energy for reductive elimination was calculated to be approximately 17.7 kcal mol⁻¹. nih.gov
The following table summarizes typical activation energies for the key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, based on computational studies of related aryl bromide systems. It is important to note that these values are illustrative and the specific energy profile for this compound would depend on the exact reaction conditions, ligands, and coupling partner used.
| Catalytic Step | Intermediate/Transition State | Typical Activation Energy (kcal/mol) |
| Oxidative Addition | [Ar-Pd(II)-X] | 2 - 10 |
| Transmetalation | [Ar-Pd(II)-Ar'] | 15 - 37 |
| Reductive Elimination | [Ar-Ar'] + Pd(0) | 10 - 20 |
Data is generalized from computational studies on similar aryl bromide systems for illustrative purposes.
Further computational investigations, specifically employing DFT and other quantum chemical methods on this compound, would be invaluable to precisely map its reaction coordinates and energy profiles for various synthetic transformations. Such studies would enable a more detailed understanding of its reactivity and facilitate the rational design of efficient synthetic protocols.
Chemical Reactivity and Transformation of Ethyl 6 Bromo 1 Methoxy 2 Naphthoate
Reactivity of the Bromo Substituent
The bromine atom at the 6-position of the naphthalene (B1677914) core is a key handle for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, making it amenable to various synthetic manipulations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive debromination.
Utilization as a Substrate in Cross-Coupling Reactions for Further Functionalization
The bromo substituent makes ethyl 6-bromo-1-methoxy-2-naphthoate an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. libretexts.org Research on the closely related methyl 6-bromo-2-naphthoate has demonstrated its successful participation in Heck coupling reactions with various alkenes. These reactions typically utilize a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base in a suitable solvent to yield the corresponding 6-alkenyl-1-methoxy-2-naphthoate derivatives.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. ntu.edu.sg This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. Methyl 6-bromo-2-naphthoate has been shown to undergo Sonogashira coupling with terminal alkynes, providing a route to 6-alkynyl-1-methoxy-2-naphthoate compounds.
The following table summarizes representative conditions for Heck and Sonogashira coupling reactions performed on methyl 6-bromo-2-naphthoate, which are expected to be applicable to the ethyl ester as well.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Heck | Alkene | Pd(OAc)₂ / Ligand | Amine Base | Organic Solvent | 80-120 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine Base | Organic Solvent | 50-70 |
Reductive Debromination Reactions
The bromo substituent can be removed through reductive debromination to yield ethyl 1-methoxy-2-naphthoate. This transformation is useful when the bromine atom has served its purpose as a directing or activating group and is no longer needed in the final molecule.
Several methods are available for the reductive dehalogenation of aryl bromides. A common and efficient method is catalytic hydrogenation . This involves treating the aryl bromide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). wikipedia.org This method is often performed under neutral conditions and can be highly selective, leaving other functional groups intact.
Alternatively, metal hydride reagents can be employed for reductive debromination. However, these reactions can sometimes require harsher conditions. Light-mediated reductive debromination using photoredox catalysis offers a milder approach for the cleavage of carbon-bromine bonds. youtube.com
Reactivity of the Ester Functionality
The ethyl ester group at the 2-position of the naphthalene ring is another key site for chemical modification, primarily through hydrolysis and transesterification reactions.
Hydrolysis to the Corresponding Naphthoic Acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromo-1-methoxy-2-naphthoic acid. This transformation is typically achieved under either acidic or basic conditions.
Alkaline hydrolysis is a common method, involving treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the free carboxylic acid.
Acid-catalyzed hydrolysis involves heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. This is an equilibrium process, and the use of a large excess of water drives the reaction towards the formation of the carboxylic acid.
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the new alcohol, which often serves as the solvent as well.
Acid-catalyzed transesterification typically involves refluxing the ethyl ester in the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Base-catalyzed transesterification is also a viable method. In this case, a catalytic amount of a strong base, such as the alkoxide corresponding to the new alcohol, is used.
The following table provides a general overview of the conditions for hydrolysis and transesterification of the ethyl ester functionality.
| Reaction Type | Reagent | Catalyst | Solvent |
| Alkaline Hydrolysis | NaOH or KOH | - | Water/Ethanol |
| Acidic Hydrolysis | H₂O | H₂SO₄ or HCl | Water/Dioxane |
| Transesterification | R'OH | H₂SO₄ or R'ONa | R'OH |
Reduction of the Ester Group to Alcohols or Aldehydes
The ethyl ester group at the C-2 position of the naphthalene ring is susceptible to reduction by various hydride reagents to yield the corresponding primary alcohol, (6-bromo-1-methoxy-2-naphthyl)methanol, or, under more controlled conditions, the aldehyde, 6-bromo-1-methoxy-2-naphthaldehyde. The choice of reducing agent is critical to achieve selectivity, especially to avoid unintended reduction of the carbon-bromine bond or the naphthalene ring.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the ester to the primary alcohol. However, milder and more sterically hindered reagents are often preferred to enhance selectivity and control the extent of reduction. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for this transformation. It can selectively reduce esters to alcohols, and by carefully controlling the stoichiometry and reaction temperature, the reaction can often be stopped at the aldehyde stage. rsc.org For the conversion to the alcohol, typically two or more equivalents of DIBAL-H are used at low temperatures (e.g., -78 °C to 0 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene. rsc.org
The stoichiometry of DIBAL-H is crucial; using an excess (e.g., 3 equivalents) can lead to the concurrent reduction of the carbon-bromide bond. rsc.org Another reagent system, a combination of indium trichloride (B1173362) (InCl₃) and sodium borohydride (B1222165) (NaBH₄) in THF, has also been shown to selectively reduce ester groups in the presence of a bromo substituent, forming the bromo-alcohol. rsc.org
| Reagent | Product | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (6-bromo-1-methoxy-2-naphthyl)methanol | THF or Diethyl ether, 0 °C to reflux | Highly reactive; may also reduce the C-Br bond. |
| Diisobutylaluminium Hydride (DIBAL-H) | (6-bromo-1-methoxy-2-naphthyl)methanol | >2 equivalents, Toluene or THF, -78 °C to RT | Excellent for selective ester reduction. rsc.org |
| Diisobutylaluminium Hydride (DIBAL-H) | 6-bromo-1-methoxy-2-naphthaldehyde | 1 equivalent, Toluene or CH₂Cl₂, -78 °C | Requires careful control of stoichiometry and temperature. |
| InCl₃ / NaBH₄ | (6-bromo-1-methoxy-2-naphthyl)methanol | THF, ambient temperature | Selectively reduces the ester over the bromo group. rsc.org |
Reactivity of the Methoxy (B1213986) Group
The methoxy group at the C-1 position is an aryl methyl ether, which can be cleaved to reveal the corresponding phenol, ethyl 6-bromo-1-hydroxy-2-naphthoate. This demethylation is a common transformation in the synthesis of natural products and pharmaceuticals. The reaction typically requires strong acidic conditions or potent Lewis acids. masterorganicchemistry.com
Common reagents for this cleavage include boron tribromide (BBr₃), which is highly effective for cleaving aryl methyl ethers even at low temperatures. The reaction proceeds via the formation of a Lewis acid-base complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. Other effective reagents are strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), usually at elevated temperatures. libretexts.orglibretexts.orgopenstax.org The mechanism with these acids involves protonation of the ether oxygen to form a good leaving group (methanol), followed by an Sₙ2 attack of the halide ion on the methyl carbon. masterorganicchemistry.com Given the presence of an ester group, which can be hydrolyzed under harsh acidic conditions, milder reagents or carefully controlled reaction conditions are often necessary.
| Reagent | Product | Typical Conditions | Notes |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Ethyl 6-bromo-1-hydroxy-2-naphthoate | Dichloromethane (CH₂Cl₂), -78 °C to RT | Highly effective and common for aryl ether cleavage. organic-chemistry.org |
| Hydrobromic Acid (HBr) | Ethyl 6-bromo-1-hydroxy-2-naphthoate | Aqueous solution, reflux | Forcing conditions; may cause ester hydrolysis. libretexts.org |
| Hydroiodic Acid (HI) | Ethyl 6-bromo-1-hydroxy-2-naphthoate | Aqueous solution, reflux | More reactive than HBr but also requires harsh conditions. libretexts.orgopenstax.org |
| 2-(Diethylamino)ethanethiol | Ethyl 6-bromo-1-hydroxy-2-naphthoate | Refluxing solvent (e.g., DMF) | A milder nucleophilic reagent for demethylation. organic-chemistry.org |
The C-1 methoxy group strongly influences the regioselectivity of substitution reactions on the naphthalene ring.
In electrophilic aromatic substitution , the methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. masterorganicchemistry.com In the 1-methoxynaphthalene (B125815) system, the ortho position is C-2 and the para position is C-4. Since the C-2 position is already occupied by the ester, the methoxy group strongly directs incoming electrophiles to the C-4 position. This directing effect is generally stronger than the deactivating effects of the ester and bromo groups.
In directed ortho-metalation (DoM) , the methoxy group can act as a directing metalating group (DMG). researchgate.net It can coordinate with an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to an adjacent ortho position. core.ac.uk For 1-methoxynaphthalene, lithiation occurs at the C-2 or C-8 position. However, in this compound, the C-2 position is blocked. Therefore, the methoxy group would direct lithiation to the C-8 (peri) position. This regioselectivity is a powerful tool for introducing electrophiles specifically at the C-8 position after quenching the resulting aryllithium intermediate.
Electrophilic Aromatic Substitution on the Naphthalene Ring System
Predicting the outcome of electrophilic aromatic substitution (EAS) on this compound requires considering the combined directing effects of all three substituents.
1-Methoxy group : Strongly activating and ortho, para-directing. It activates the ring it is on (the "A" ring) and directs substitution primarily to the C-4 position. masterorganicchemistry.com
2-Ethyl ester group : Strongly deactivating and meta-directing. It deactivates the A ring and would direct incoming electrophiles to the C-4 or C-8a (a ring junction) positions, relative to itself.
6-Bromo group : Deactivating but ortho, para-directing. masterorganicchemistry.com It deactivates the ring it is on (the "B" ring) but would direct electrophiles to the C-5 and C-7 positions.
Oxidation and Reduction Chemistry of the Naphthalene Core
The aromatic naphthalene core itself can undergo oxidation and reduction, although this typically requires more forcing conditions than transformations of the functional groups.
Reduction of the naphthalene system can be achieved through catalytic hydrogenation or, more selectively, via a dissolving metal reduction like the Birch reduction. The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) is particularly useful for substituted naphthalenes. The regiochemical outcome is determined by the electronic nature of the substituents. Electron-donating groups (like -OCH₃) tend to direct the reduction to the other ring, while electron-withdrawing groups (like -CO₂Et) direct the reduction to the ring to which they are attached.
In this compound, the "A" ring bears both a strong donating group (-OCH₃) and a withdrawing group (-CO₂Et), while the "B" ring has a weakly deactivating bromo group. The presence of the electron-donating methoxy group on the "A" ring would likely favor the reduction of the "B" ring. A related substrate, 6-methoxy-2-naphthol, is known to undergo Birch reduction to furnish a tetralone derivative, indicating the feasibility of reducing one ring of the 6-methoxynaphthalene system. orgsyn.org
Oxidation of the stable naphthalene core is generally difficult and requires powerful oxidizing agents like chromic acid, potassium permanganate, or ozone. Such reactions often lead to cleavage of one of the aromatic rings to form phthalic acid derivatives or other degradation products and are typically not synthetically useful unless specific directing groups are present to control the regioselectivity of the cleavage.
Applications of Ethyl 6 Bromo 1 Methoxy 2 Naphthoate and Its Derivatives in Advanced Organic Synthesis
Building Block for the Construction of Complex Polycyclic Aromatic Compounds
The naphthalene (B1677914) scaffold of Ethyl 6-bromo-1-methoxy-2-naphthoate is a fundamental component for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). These extended aromatic systems are of significant interest due to their unique electronic and photophysical properties, finding applications in materials science as organic semiconductors and components of light-emitting diodes. The bromo substituent on the naphthalene ring is particularly crucial, as it provides a handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
While direct examples of this compound in the synthesis of complex PAHs are not extensively documented in publicly available literature, the reactivity of the closely related Methyl 6-bromo-2-naphthoate serves as an excellent proxy. The bromine atom can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the annulation of additional aromatic rings. For instance, a Suzuki coupling reaction could be envisioned between this compound and an arylboronic acid to generate a more extended polycyclic system.
Table 1: Potential Cross-Coupling Reactions for PAH Synthesis
| Cross-Coupling Reaction | Reactant 2 | Catalyst System (Typical) | Resulting Bond |
| Suzuki Coupling | Arylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | C-C (Aryl-Alkynyl) |
These reactions would enable the fusion of various aromatic and heteroaromatic rings onto the naphthalene core, leading to the formation of complex and functionally diverse polycyclic aromatic compounds. The methoxy (B1213986) and ethyl ester groups can also be further modified to fine-tune the electronic properties and solubility of the final PAH products.
Precursor in the Synthesis of Naphthoic Acid Analogues with Diverse Substitutions
This compound is a key starting material for the synthesis of a wide array of substituted naphthoic acid analogues. The reactivity of the bromo substituent allows for its replacement with a variety of functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups or used for amide bond formation.
A prominent example of the utility of the analogous Methyl 6-bromo-2-naphthoate is in the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne. In the synthesis of Adapalene, Methyl 6-bromo-2-naphthoate is coupled with a substituted arylboronic acid in a Suzuki coupling reaction. beilstein-journals.org This key step highlights the importance of the bromo-naphthalene scaffold in constructing complex pharmaceutical agents.
Similarly, Methyl 6-bromo-2-naphthoate has been utilized as a precursor in the synthesis of the antiviral drug Dasabuvir. guidechem.com The synthesis involves a series of transformations including hydrolysis of the ester, a Curtius rearrangement, and ultimately a Suzuki coupling reaction. guidechem.com These examples with the methyl ester strongly suggest that this compound would be an equally effective precursor for generating a diverse library of naphthoic acid analogues with potential applications in medicinal chemistry and drug discovery.
Table 2: Examples of Compounds Synthesized from Methyl 6-bromo-2-naphthoate
| Starting Material | Key Reaction(s) | Product |
| Methyl 6-bromo-2-naphthoate | Suzuki Coupling | Adapalene precursor |
| Methyl 6-bromo-2-naphthoate | Hydrolysis, Curtius Rearrangement, Suzuki Coupling | Dasabuvir intermediate |
The ability to introduce a wide range of substituents at the 6-position of the naphthalene ring, combined with the versatility of the carboxylic acid functionality, makes this compound a powerful tool for creating novel naphthoic acid derivatives with tailored biological activities.
Role in the Development of New Functional Molecules and Materials (e.g., photoactive compounds)
The naphthalene core of this compound imparts inherent photophysical properties, making it an attractive scaffold for the development of new functional molecules and materials. Naphthalene derivatives are known to exhibit fluorescence and are often incorporated into larger systems to create photoactive compounds, such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.
While specific research on the direct application of this compound in photoactive materials is limited, the chemistry of related bromo-naphthalene derivatives provides valuable insights. For instance, the bromine atom can be utilized in Sonogashira coupling reactions to introduce alkyne-containing chromophores, thereby extending the π-conjugated system and tuning the photophysical properties of the molecule. organic-chemistry.org Such modifications can lead to compounds with enhanced fluorescence quantum yields, longer emission wavelengths, and other desirable optical characteristics.
Furthermore, the precursor 6-bromo-2-naphthol has been shown to function as a photoacid catalyst upon visible light irradiation. orgsyn.org This suggests that derivatives of this compound could also be explored for their potential in photochemistry and photocatalysis. The combination of the naphthalene chromophore with the reactive bromine handle and the modifiable ester and methoxy groups provides a platform for the rational design of novel functional materials with tailored photo-responsive properties.
Methodological Development in Organic Transformations Utilizing Naphthalene Scaffolds
The reactivity of this compound and its derivatives makes them excellent substrates for the development and optimization of new synthetic methodologies. The presence of a bromo-aromatic system allows for the exploration of various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The naphthalene scaffold provides a sterically and electronically distinct environment compared to simpler benzene (B151609) derivatives, which can influence the efficiency and selectivity of catalytic reactions. For example, the development of new palladium catalysts with novel ligands can be tested using substrates like this compound to assess their activity in Suzuki, Heck, or Buchwald-Hartwig amination reactions. organic-chemistry.orgbeilstein-journals.org
The insights gained from studying the reactivity of this naphthalene scaffold can lead to the development of more general and robust synthetic methods applicable to a wider range of aromatic and heteroaromatic substrates. The interplay of the different functional groups on the molecule can also be exploited to investigate regioselectivity and chemoselectivity in various organic transformations, contributing to the broader understanding of reaction mechanisms and the advancement of synthetic organic chemistry.
Future Research Directions and Emerging Trends in Functionalized Naphthoate Chemistry
Sustainable and Green Chemistry Approaches for Naphthoate Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. synthiaonline.comnih.gov The synthesis of naphthoates and related compounds is an area ripe for the application of these principles.
Future research will likely focus on several key areas:
Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A major trend is the adoption of greener alternatives such as water, ionic liquids, or solvent-free (dry media) conditions. nih.govresearchgate.net For instance, the synthesis of nitrogen 1,4-naphthoquinone (B94277) derivatives in an aqueous environment has been successfully reported. researchgate.net
Biocatalysis: The use of enzymes, or biocatalysis, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. synthiaonline.com Laccases, for example, have been used in the one-pot synthesis of 1,4-naphthoquinones, utilizing atmospheric oxygen as a non-toxic oxidant and producing only water as a byproduct. rsc.orgresearchgate.net Exploring enzymatic routes for the synthesis and modification of naphthoate precursors could significantly reduce reliance on heavy metal reagents. rsc.org
Atom Economy: Synthetic methods are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. synthiaonline.com Retrosynthesis software is emerging as a powerful tool to design pathways that are more atom-economical. synthiaonline.com
Energy Efficiency: The use of microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Naphthoate-Related Compounds
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses hazardous organic solvents. | Employs water, ionic liquids, or solvent-free conditions. nih.gov |
| Catalysts | May use heavy metal or hazardous reagents. | Utilizes biocatalysts (e.g., laccases) or reusable catalysts. synthiaonline.comrsc.org |
| Byproducts | Can generate significant chemical waste. | Designed for high atom economy, producing minimal waste like water. synthiaonline.comrsc.org |
| Energy | Often requires prolonged heating. | Uses energy-efficient methods like microwave or ultrasound. researchgate.net |
Chemo- and Regioselective Functionalization of Multi-Substituted Naphthalene (B1677914) Esters
The naphthalene core is a prevalent scaffold in many bioactive compounds, making the development of methods for its precise functionalization a critical area of research. nih.govanr.fr For a molecule like Ethyl 6-bromo-1-methoxy-2-naphthoate, which already possesses multiple substituents, achieving chemo- and regioselectivity in subsequent reactions is a significant challenge. researchgate.net
The directing effects of existing functional groups heavily influence the position of further electrophilic aromatic substitutions, which can be difficult to control. researchgate.net Modern strategies focus on C-H bond activation and functionalization, offering a more direct and efficient way to introduce new groups onto the naphthalene ring. nih.govanr.fr
Key emerging trends in this area include:
Directing Group Strategies: The use of directing groups can control the regioselectivity of C-H activation. anr.fr For example, a carbonyl group can be used to direct functionalization to specific positions on the naphthalene ring, such as the ortho or peri positions. anr.fr
Transition-Metal Catalysis: Catalysts based on metals like palladium and rhodium have been instrumental in developing regioselective functionalization reactions, including halogenation and oxygenation. anr.frnih.gov Future work aims to use less expensive and more abundant metals as catalysts. anr.fr
Predictable Site Selectivity: A major goal is to develop reactions where the site of functionalization is predictable and controllable, allowing for the step-economic diversification of complex molecules. researchgate.net This is crucial for late-stage modification, where a drug candidate or complex intermediate is altered in the final steps of a synthesis. researchgate.net
Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages in control, safety, and scalability. vapourtec.comresearchgate.net When combined with automation, it becomes a powerful platform for high-throughput synthesis, reaction optimization, and continuous manufacturing. vapourtec.comresearchgate.net
The synthesis of complex pharmaceutical compounds is increasingly benefiting from these technologies. researchgate.net For multi-step syntheses of functionalized naphthoates, integration with automated flow systems could:
Enhance Reaction Control: Precisely control parameters like temperature, pressure, and residence time, leading to higher yields and product purity. researchgate.net
Improve Safety: Safely handle hazardous reagents and intermediates by containing them within a closed system. researchgate.net
Accelerate Optimization: Systematically and automatically explore a wide range of reaction conditions to quickly identify the optimal parameters. vapourtec.com
Enable Telescoped Synthesis: Combine multiple reaction steps into a single, continuous process without isolating intermediates, which saves time and resources. rsc.org
Automated platforms can integrate pumps, reactors, mixers, and analytical tools with intelligent software to enable unattended operation, significantly accelerating the discovery and development of new synthetic routes. vapourtec.comrsc.org
Development of Novel Spectroscopic and Computational Techniques for Naphthalene Systems
A deep understanding of the structural and electronic properties of naphthalene systems is essential for predicting their reactivity and designing new functional materials. The synergy between experimental spectroscopic methods and computational chemistry provides powerful insights.
Emerging trends in this field involve:
Advanced Spectroscopy: Techniques like far-infrared (far-IR) action spectroscopy are used to probe the vibrational signatures of isolated naphthalene complexes, providing detailed structural information. nih.gov
Computational Modeling: Density Functional Theory (DFT) is a key computational tool used to interpret experimental results and explain observed regioselectivities in functionalization reactions. anr.frnih.gov It can model absorption and emission spectra, helping to assign spectral features to specific molecular structures or interactions. acs.org
Dynamic Simulations: For weakly bound or flexible systems, static computations may be insufficient. Born-Oppenheimer molecular dynamics (BOMD) simulations provide a dynamic framework that accounts for molecular motion and anharmonicity, leading to a more accurate interpretation of spectroscopic data. nih.gov
This combined experimental-computational approach is crucial for elucidating reaction mechanisms and understanding the subtle interactions that govern the properties of complex naphthalene derivatives. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for Ethyl 6-bromo-1-methoxy-2-naphthoate, and what reaction conditions optimize yield?
this compound can be synthesized via palladium-catalyzed carbonylation or aromatic substitution. A key method involves reacting a brominated naphthalene precursor (e.g., 2-bromo-6-(isobutoxymethyl)naphthalene) with carbon monoxide under catalytic conditions (Pd(OAc)₂, DPPP ligand) in anhydrous DMF at 80°C for 24 hours, achieving yields up to 92% after purification by flash chromatography . Alternative routes include aromatic Finkelstein reactions, where bromine substituents are replaced with iodine, followed by hydrolysis to yield carboxylated derivatives . Optimization factors include inert atmosphere conditions, stoichiometric control of reagents (e.g., triethylamine as a base), and post-reaction quenching with aqueous solutions to isolate products .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Structural elucidation typically employs:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy and ester groups).
- HPLC/UHPLC : For purity assessment, using reverse-phase columns and gradients of acetonitrile/water .
- Melting Point Analysis : Reported ranges (e.g., 118–126°C) should align with literature values to verify crystallinity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with databases like Reaxys ensures accuracy .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and light .
- Handling : Use PPE (nitrile gloves, lab coat, chemical goggles) in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions for synthesizing complex aromatic systems?
The bromine substituent enables Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. For example:
- Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl structures, useful in pharmaceutical intermediates .
- Carbonylation : Under CO atmosphere, the ester group can be functionalized to ketones or aldehydes for further derivatization .
Challenges include steric hindrance from the naphthalene backbone, requiring optimized catalysts (e.g., Buchwald-Hartwig ligands) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Crystal Twinning : Common due to planar naphthalene moieties. Mitigated by slow evaporation from dichloromethane/hexane mixtures .
- Data Refinement : SHELXL (via SHELX suite) is preferred for small-molecule refinement. Disordered bromine atoms may require constraints (ISOR, DELU) to stabilize refinement .
- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous dispersion for bromine, aiding phase determination .
Q. How do researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, reactivity)?
- Purity Verification : Discrepancies in melting points (e.g., 270–290°C vs. 118–126°C) may arise from polymorphic forms or impurities. Recrystallization (e.g., ethyl acetate/hexane) followed by DSC analysis clarifies phase behavior .
- Reactivity Validation : Conflicting catalytic outcomes (e.g., Pd vs. Ni systems) are tested via controlled experiments (e.g., varying ligands, solvents) and monitored by TLC/GC-MS .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
